1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide
説明
特性
IUPAC Name |
1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-22-11-15(20-21-22)17(24)19-14-5-4-12-6-7-23(10-13(12)9-14)18(25)16-3-2-8-26-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRVTJRNJMGZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity includes a triazole moiety and a thiophene carbonyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Molecular Characteristics
- Molecular Formula : C18H17N5O2S
- Molecular Weight : 367.43 g/mol
- IUPAC Name : 1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]triazole-4-carboxamide
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound in focus have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 9 | HCT116 | 2.6 | Thymidylate synthase inhibition |
| Compound 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
| Triazole Derivative 16 | A549 | 7.72 | Induces apoptosis and inhibits migration |
| Triazole Derivative 16 | PC-3 | 16.08 | Induces apoptosis and inhibits migration |
These compounds demonstrated superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has also been explored. Several studies have reported effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For example:
- Compounds with triazole linkages showed good inhibition rates against these bacteria.
The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Mechanistic Insights
The mechanism of action for the anticancer effects of triazole-containing compounds generally involves:
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release .
- Cell Cycle Arrest : Certain compounds have been shown to arrest the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting proliferation .
- Inhibition of Migration : Triazole derivatives can significantly reduce the migration of cancer cells, which is crucial for metastasis prevention .
Case Studies and Research Findings
A notable study synthesized various triazole derivatives and evaluated their biological activities:
- The synthesized compounds exhibited significant antiproliferative effects across multiple cancer cell lines.
A specific case involved a derivative that showed an IC50 value of 0.43 µM against HCT116 cells, indicating strong cytotoxicity without affecting normal cells . This highlights the selective nature of these compounds towards cancerous tissues.
科学的研究の応用
1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential biological activities, drawing interest in medicinal chemistry. It features a triazole moiety and a thiophene carbonyl group, structural elements known for contributing to diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula:
- Molecular Weight: 367.43 g/mol
- IUPAC Name: 1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]triazole-4-carboxamide
Anticancer Activity
Triazole-containing compounds have demonstrated anticancer properties . The mechanisms of action for the anticancer effects of triazole-containing compounds generally involve the induction of apoptosis, cell cycle arrest, and inhibition of migration.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 9 | HCT116 | 2.6 | Thymidylate synthase inhibition |
| Compound 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
| Triazole Derivative 16 | A549 | 7.72 | Induces apoptosis and inhibits migration |
| Triazole Derivative 16 | PC-3 | 16.08 | Induces apoptosis and inhibits migration |
Antimicrobial Activity
Compounds with similar structures have shown effective inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Additional Information
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related triazole derivatives:
Key Observations:
Hydrogen-Bonding Capacity : Unlike ’s triazole-thione (which forms intermolecular S···H bonds), the target compound’s carboxamide and carbonyl groups enable stronger H-bond networks, critical for crystallinity or protein interactions .
Lipophilicity : The trifluoromethoxy group in increases hydrophobicity compared to the target compound’s methyl and thiophene groups, suggesting divergent pharmacokinetic profiles .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:
- Huisgen azide-alkyne cycloaddition to form the triazole core .
- Nucleophilic acyl substitution to introduce the thiophene-2-carbonyl group to the tetrahydroisoquinoline scaffold .
- Final coupling of the triazole-carboxamide moiety using carbodiimide-mediated amide bond formation .
Characterization : - 1H/13C NMR and ESI-MS confirm structural integrity and purity (>95% HPLC) .
- IR spectroscopy validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
Q. How do structural features of this compound influence its physicochemical properties?
- Methodological Answer : Key structural elements include:
- Tetrahydroisoquinoline core : Enhances lipophilicity and potential CNS penetration .
- Thiophene-2-carbonyl group : Contributes to π-π stacking interactions with biological targets .
- Triazole-carboxamide : Improves solubility via hydrogen bonding .
Analytical Tools : - X-ray crystallography (if crystalline) or DFT calculations predict dihedral angles and steric interactions affecting binding .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like nitric oxide synthase (NOS) isoforms (e.g., iNOS, eNOS) using recombinant enzymes and radioactive L-citrulline quantification .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HepG2) with MTT/WST-1 protocols to assess cytotoxicity .
- Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains .
Q. Which functional groups are critical for modulating biological activity?
- Methodological Answer :
- Thiophene-2-carbonyl : Enhances electronic interactions with hydrophobic enzyme pockets .
- Triazole ring : Participates in hydrogen bonding and metal coordination .
- Methyl group on triazole : Reduces metabolic degradation by steric shielding .
Validation : - SAR studies comparing analogs (e.g., replacing thiophene with furan) to quantify activity changes .
Advanced Research Questions
Q. How can reaction yield be optimized using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature (60–100°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF) .
- Response Surface Methodology (RSM) models interactions between variables to maximize yield .
Case Study : - A triazole synthesis achieved 85% yield by optimizing Cu(I) catalyst concentration (1.2 mol%) and reaction time (12 h) .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Comparative profiling : Test the compound in parallel assays (e.g., enzyme vs. cell-based) to isolate confounding factors (e.g., membrane permeability) .
- Metabolomic profiling : Use LC-MS to identify off-target interactions or metabolite interference .
Example : - Discrepancies in NOS inhibition may arise from differential cofactor (NADPH) availability in recombinant vs. cellular systems .
Q. What computational and experimental strategies elucidate the mechanism of target interaction?
- Methodological Answer :
- Molecular docking : Simulate binding poses with homology-modeled targets (e.g., iNOS) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for triazole-carboxamide-enzyme complexes .
- Mutagenesis studies : Identify critical residues (e.g., Arg375 in iNOS) via alanine scanning .
Q. How to design SAR studies to improve selectivity for therapeutic targets?
- Methodological Answer :
- Structural diversification : Synthesize analogs with substituents at the tetrahydroisoquinoline 7-position (e.g., -OCH3, -CF3) to probe steric/electronic effects .
- Selectivity profiling : Screen against related enzymes (e.g., COX-2, P450 isoforms) to minimize off-target effects .
Data-Driven Example :
| Substituent | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity Ratio (iNOS/eNOS) |
|---|---|---|---|
| -H | 0.45 | 12.3 | 27.3 |
| -CF3 | 0.38 | 45.8 | 120.5 |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
